![molecular formula C21H19N5O5S B11049919 [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
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Overview
Description
[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the benzodioxole ring.
Construction of the Pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine Core: This involves the cyclization of appropriate intermediates under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the Isopropyl and Cyanide Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like isopropyl halides and cyanide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isopropyl and cyanide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and cyanide salts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-methyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
- [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-ethyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
Uniqueness
The uniqueness of [4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H19N5O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile |
InChI |
InChI=1S/C21H19N5O5S/c1-10(2)26-19-12(8-23-26)14(18-20(24-19)25(6-5-22)21(27)32-18)11-7-13-16(31-9-30-13)17(29-4)15(11)28-3/h7-8,10H,6,9H2,1-4H3 |
InChI Key |
FHLKVZUDWVCJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4OC)OC)OCO5)SC(=O)N3CC#N |
Origin of Product |
United States |
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